1-[(But-3-yn-1-yl)oxy]-4-methylbenzene
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Overview
Description
1-[(But-3-yn-1-yl)oxy]-4-methylbenzene is an organic compound with a unique structure that combines an alkyne group with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-3-yn-1-yl)oxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(But-3-yn-1-yl)oxy]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives of the benzene ring.
Scientific Research Applications
1-[(But-3-yn-1-yl)oxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(But-3-yn-1-yl)oxy]-4-methylbenzene involves its interaction with molecular targets through its alkyne and benzene functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides.
Comparison with Similar Compounds
Similar Compounds
3-Butynyl tosylate: Similar structure with a tosylate group instead of a benzene ring.
4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and a similar alkyne group.
Uniqueness
1-[(But-3-yn-1-yl)oxy]-4-methylbenzene is unique due to its combination of an alkyne group with a benzene ring, providing a versatile platform for various chemical modifications and applications in different fields .
Properties
CAS No. |
391678-46-9 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-but-3-ynoxy-4-methylbenzene |
InChI |
InChI=1S/C11H12O/c1-3-4-9-12-11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 |
InChI Key |
HYOHUHODXRPKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC#C |
Origin of Product |
United States |
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